Cas no 2306264-25-3 (tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate)

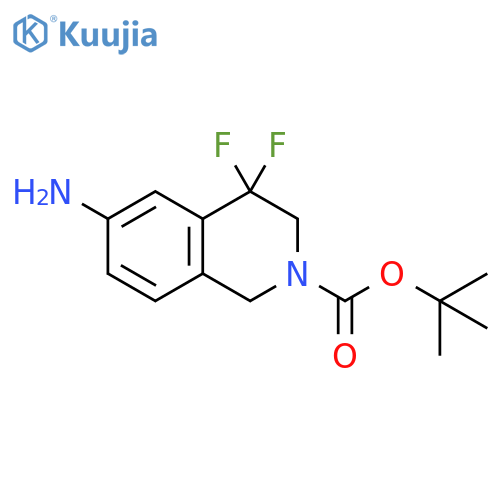

2306264-25-3 structure

商品名:tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

CAS番号:2306264-25-3

MF:C14H18F2N2O2

メガワット:284.301730632782

CID:5271608

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2(1H)-Isoquinolinecarboxylic acid, 6-amino-4,4-difluoro-3,4-dihydro-, 1,1-dimethylethyl ester

- tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

-

- インチ: 1S/C14H18F2N2O2/c1-13(2,3)20-12(19)18-7-9-4-5-10(17)6-11(9)14(15,16)8-18/h4-6H,7-8,17H2,1-3H3

- InChIKey: MMQJMBYBQKIXMJ-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(N)C=C2)C(F)(F)CN1C(OC(C)(C)C)=O

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-250MG |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 250MG |

¥ 3,075.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-1G |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 1g |

¥ 7,682.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-100mg |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 100mg |

¥1919.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-500mg |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 500mg |

¥5117.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-5G |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 5g |

¥ 23,047.00 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548650-250mg |

Tert-butyl 6-amino-4,4-difluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate |

2306264-25-3 | 98% | 250mg |

¥11515 | 2023-03-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-250mg |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 250mg |

¥3073.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-1.0g |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 1.0g |

¥7676.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-100.0mg |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 100.0mg |

¥1919.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1130-500.0mg |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |

2306264-25-3 | 95% | 500.0mg |

¥5117.0000 | 2024-08-03 |

tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2306264-25-3 (tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306264-25-3)tert-butyl 6-amino-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):240.0/385.0/641.0/962.0